molecular formula C27H23NO2S B2473833 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-83-7

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2473833
CAS No.: 866133-83-7
M. Wt: 425.55
InChI Key: DRKDWMZVXWREGJ-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound with a unique structure that combines elements of quinoline and thienoquinoline

Preparation Methods

The synthesis of 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienoquinoline core, followed by the introduction of the ethoxyphenyl and phenoxy groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .

Chemical Reactions Analysis

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes several types of chemical reactions, including:

Scientific Research Applications

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2S/c1-2-29-24-13-7-6-9-19(24)15-16-23-21-17-18-31-27(21)22-12-8-14-25(26(22)28-23)30-20-10-4-3-5-11-20/h3-16H,2,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDWMZVXWREGJ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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